molecular formula C5H6Na2O7 B15202180 Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate

Cat. No.: B15202180
M. Wt: 224.08 g/mol
InChI Key: XWSQGJPHMLUZEL-MLFDNCOYSA-L
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Description

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is a derivative of pentanedioic acid, featuring three hydroxyl groups attached to the carbon chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: A simple sugar with multiple hydroxyl groups, similar in structure but differing in its biological role.

    Ribitol: A pentose alcohol with a similar carbon chain but different functional groups.

    Sodium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate: Another hydroxylated compound with a different carbon chain length and functional groups.

Uniqueness

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H6Na2O7

Molecular Weight

224.08 g/mol

IUPAC Name

disodium;(2R,4S)-2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;;

InChI Key

XWSQGJPHMLUZEL-MLFDNCOYSA-L

Isomeric SMILES

[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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